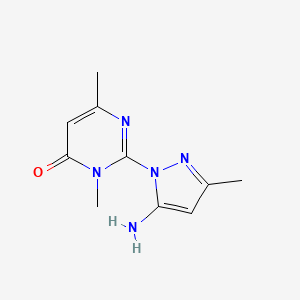
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features both pyrazole and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves the reaction of 5-amino-3-methyl-1H-pyrazole with a suitable pyrimidine precursor under controlled conditions. One common method involves heating the reactants in ethanol at elevated temperatures (around 100°C) for several hours to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
化学反应分析
Types of Reactions
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino group on the pyrazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
科学研究应用
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: The compound can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile
- 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one
Uniqueness
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern on the pyrazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
The compound 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one is a synthetic derivative belonging to the class of pyrimidine compounds. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections detail its structural characteristics, synthesis methods, and biological activities, supported by relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group modifications. While specific literature on this exact compound is limited, related compounds in the same class have been synthesized using various methods, including microwave-assisted synthesis and solvent-free conditions, which have shown to enhance yield and purity .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the pyrimidine scaffold have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects .
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of related compounds on human tumor cell lines. These studies demonstrated that certain derivatives possess potent cytotoxic activity against cancer cells, suggesting potential applications in cancer therapy . The mechanism often involves the induction of apoptosis or disruption of cellular metabolism.
Anti-inflammatory Properties
Compounds with similar structures have also been noted for their anti-inflammatory activities. They may inhibit key inflammatory mediators and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .
Case Studies
Several case studies highlight the biological efficacy of compounds within this chemical class:
- Case Study on Antimicrobial Activity : A study evaluated a series of 3,4-dihydropyrimidinone derivatives against standard bacterial strains. The results indicated that modifications at specific positions significantly enhanced antimicrobial activity .
- Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of pyrimidine derivatives against various cancer cell lines. Results showed that these compounds could effectively inhibit cell growth and induce apoptosis in a dose-dependent manner .
Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Cytotoxicity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | High |
| 2-(5-amino...) | Pending | Pending | Pending |
属性
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)-3,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-6-5-9(16)14(3)10(12-6)15-8(11)4-7(2)13-15/h4-5H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOWFSKMBWZTMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














